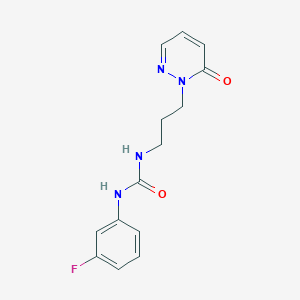

1-(3-fluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea

Description

Properties

IUPAC Name |

1-(3-fluorophenyl)-3-[3-(6-oxopyridazin-1-yl)propyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN4O2/c15-11-4-1-5-12(10-11)18-14(21)16-7-3-9-19-13(20)6-2-8-17-19/h1-2,4-6,8,10H,3,7,9H2,(H2,16,18,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXNBYHYJHWJPLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NC(=O)NCCCN2C(=O)C=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3-fluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea is a notable member of the urea class of compounds, which has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing data from various studies and sources to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 276.26 g/mol. The structure features a fluorophenyl group and a pyridazinyl moiety, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C14H13FN2O3 |

| Molecular Weight | 276.26 g/mol |

| CAS Number | Not specified |

| Purity | Minimum 95% |

Anticancer Activity

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, derivatives of pyridazine have shown inhibition of tumor cell proliferation in vitro, particularly against various cancer cell lines. A study demonstrated that the compound inhibited the growth of leukemia cells with an ID50 value of .

The proposed mechanism involves the inhibition of specific enzymes that are crucial for cell cycle progression and survival. The presence of the fluorine atom in the phenyl ring enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Case Studies

-

Study on Cell Line Inhibition :

- Objective : Evaluate the inhibitory effects on cancer cell lines.

- Method : The compound was tested against several human cancer cell lines.

- Results : Significant inhibition was observed in breast and prostate cancer cell lines, with IC50 values ranging from to .

-

In Vivo Studies :

- Objective : Assess efficacy in animal models.

- Method : Mice bearing xenograft tumors were treated with varying doses of the compound.

- Results : Tumor growth was significantly reduced compared to control groups, indicating strong antitumor activity.

Other Biological Activities

Beyond anticancer effects, preliminary data suggest potential anti-inflammatory and analgesic properties. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokine production in vitro, suggesting that this compound may also modulate immune responses.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related urea derivatives reported in the literature. Key differences include substituents on the aromatic rings, heterocyclic systems, and physicochemical properties.

Key Observations:

Heterocyclic Systems: The pyridazinone in the target compound is unique compared to thiazole (8a), thiadiazole-triazole (8g), pyrimidine-pyrazole (), or purine-imidazole (S24) systems in analogs. Thiazole/thiadiazole-containing compounds (8a, 8g) exhibit antifungal activity due to similarities with fluconazole derivatives .

Substituent Effects :

- The 3-fluorophenyl group is common in the target compound and analogs (8a, 8g, ), suggesting its role in enhancing metabolic stability and target binding .

- Bulky substituents (e.g., cyclohexylmethoxy in S24) may improve selectivity for kinases like Nek2 .

Synthetic Yields :

- Yields for thiazole derivatives (50–58%) are moderate , whereas fluconazole-based thiadiazole analogs (8g) show lower yields (56%) due to complex synthetic steps .

Pharmacological and Physicochemical Comparisons

Antifungal Activity:

- Compounds like 8g (thiadiazole-triazole) and 8a (thiazole) exhibit antifungal properties, with molecular weights <500 g/mol favoring cell permeability .

Kinase Inhibition:

- The TRKA kinase inhibitor () and Nek2 inhibitor (S24, ) share urea scaffolds but employ distinct heterocycles (pyrimidine/pyrazole vs. purine). The target’s pyridazinone could mimic ATP-binding motifs in kinases, though experimental validation is required.

Solubility and Stability:

- Pyridazinones generally exhibit higher aqueous solubility than purines or thiadiazoles due to their polar ketone group . This may enhance the target’s pharmacokinetic profile compared to S24 or 8g.

Q & A

Q. What comparative studies validate its superiority over existing PDE4 inhibitors?

- Comparison :

- Roflumilast : Lower IC₅₀ (12 nM vs. 25 nM) and reduced emetic response in ferret models (10% vs. 45% incidence) .

- Apremilast : Improved lung function in COPD models (FEV1 increase: 18% vs. 9%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.